4-Amino-8-methoxy-2-methylquinoline

Nur77 modulator hepatocellular carcinoma medicinal chemistry scaffold

Eliminate SAR re-validation risk in Nur77-targeted anticancer programs. 4-Amino-8-methoxy-2-methylquinoline (CAS 657391-86-1) is the only literature-precedented starting material for 5-((8-methoxy-2-methylquinolin-4-yl)amino)-1H-indole-2-carbohydrazide derivatives, with lead compound 10g achieving KD 3.58 µM and in vivo HepG2 xenograft efficacy. • Validated scaffold: combined 4-NH₂, 8-OCH₃, and 2-CH₃ substitution pattern delivers Nur77 binding KD 2.25-4.10 µM and antiproliferative IC₅₀ < 3.78 µM. • Supply redundancy: multi-vendor availability up to 1 g, ≥98% HPLC purity, and a 233 °C melting point enabling straightforward recrystallization at scale. • Avoids regioisomeric ambiguity: the 5-amino congener (CAS 82450-28-0) lacks any Nur77 validation, preventing wasted synthetic effort.

Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
CAS No. 657391-86-1
Cat. No. B1369034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-8-methoxy-2-methylquinoline
CAS657391-86-1
Molecular FormulaC11H12N2O
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C=CC=C(C2=N1)OC)N
InChIInChI=1S/C11H12N2O/c1-7-6-9(12)8-4-3-5-10(14-2)11(8)13-7/h3-6H,1-2H3,(H2,12,13)
InChIKeyWFHHZADQRAEVQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-8-methoxy-2-methylquinoline: Validated Anticancer Building Block


4-Amino-8-methoxy-2-methylquinoline (CAS 657391-86-1; synonym: 8-methoxy-2-methylquinolin-4-amine) is a disubstituted 4-aminoquinoline with the molecular formula C₁₁H₁₂N₂O and molecular weight 188.23 g/mol [1]. The compound features a primary amine at position 4, a methoxy group at position 8, and a methyl substituent at position 2 of the quinoline ring. Its computed physicochemical properties include a melting point of 233 °C, boiling point of 366.0±37.0 °C (predicted), density of 1.181±0.06 g/cm³ (predicted), and XLogP3 of 1.9 [1]. Commercial suppliers offer this compound at purity levels ranging from 95% to 99% (HPLC), with documented batch-to-batch consistency . This compound has been independently validated in peer-reviewed medicinal chemistry literature as a privileged scaffold for constructing Nur77-targeting anticancer agents [2][3].

Workflow Nur77 modulator hit-to-lead synthesis Literature-validated scaffold
Selection logic Defined substitution pattern for regioselective coupling 4-amino, 8-methoxy, 2-methyl required
Use context Medicinal chemistry building block Multi-vendor, batch-certified purity 95–99%
Procurement context Stock availability at 250 mg–1 g scale Redundant supply chain

Why 4-Amino-8-methoxy-2-methylquinoline Cannot Be Replaced


Substituting 4-amino-8-methoxy-2-methylquinoline with a generic 4-aminoquinoline analog such as 4-aminoquinaldine (CAS 6628-04-2, lacking the 8-methoxy group) or 4-amino-8-methoxyquinoline (CAS 220844-65-5, lacking the 2-methyl group) introduces three quantifiable risks that invalidate downstream experimental results. First, the 8-methoxy substitution increases molecular weight by approximately 30 Da relative to 4-aminoquinaldine and elevates the melting point from the 162–166 °C range to 233 °C, indicating substantially different solid-state packing and solubility behaviour . Second, in the specific context of Nur77-targeting antitumor agents, the 2021 SAR study by Li et al. explicitly concluded that the 8-methoxy-2-methylquinoline moiety is a “fundamental structure” for biological function; derivatives built on this scaffold achieved Nur77 binding KD values of 2.25–4.10 μM and antiproliferative IC₅₀ values below 3.78 μM against hepatocellular carcinoma cell lines [1][2]. Third, regioisomeric substitution—exemplified by 8-methoxy-2-methylquinolin-5-amine (CAS 82450-28-0), which relocates the amino group from position 4 to position 5—yields an isomeric compound that has not been validated in the same Nur77 modulator series and cannot be assumed to support the same derivatisation chemistry at the 4-position [3]. These structural distinctions are non-trivial: the combined 4-amino, 8-methoxy, and 2-methyl substitution pattern is precisely what enables the compound to serve as the key intermediate in the only two independently reported Nur77 modulator discovery programs [1][2].

Risk 1
4-Aminoquinaldine (des-methoxy analog)
Lacks the 8-methoxy group; no published Nur77 modulator data and ~67 °C lower melting point may alter purification and solubility.
Risk 2
5-Amino regioisomer (CAS 82450-28-0)
Identical formula but meta-amine vs. para-amine shifts nucleophilic reactivity, invalidating the published 4-amino coupling route.
Risk 3
4-Amino-8-methoxyquinoline (des-methyl analog)
Missing the 2-methyl group reduces lipophilicity and steric bulk; not validated in the same Nur77 SAR series.
The combined 4-amino, 8-methoxy, and 2-methyl substitution pattern is the only scaffold confirmed to support Nur77 modulator activity in published independent discovery programs. Substitution may require de novo SAR re-exploration.

4-Amino-8-methoxy-2-methylquinoline: Differentiation Evidence vs. Analogs


Essential 8-Methoxy-2-methylquinoline Moiety for Nur77

In a dedicated structure–activity relationship (SAR) study published in Bioorganic Chemistry (2021), Li et al. systematically investigated whether the 8-methoxy-2-methylquinoline moiety was critical for antitumor activity against hepatocellular carcinoma (HCC). The authors explicitly concluded: “We found that the 8-methoxy-2-methylquinoline moiety was a fundamental structure for its biological function.” The representative compound 10E—constructed from this scaffold—exhibited Nur77 binding affinity with KD values in the low micromolar range (2.25–4.10 μM) and antiproliferative IC₅₀ values below 3.78 μM across tumor cell lines [1]. In the preceding 2020 hit-to-lead campaign (Eur. J. Med. Chem.), compound 10g, another derivative built on the same scaffold, demonstrated Nur77 binding KD = 3.58 ± 0.16 μM and antiproliferative IC₅₀ < 2.0 μM against hepatoma cell lines, with low toxicity toward normal LO2 cells and significant in vivo xenograft tumor growth inhibition [2]. By contrast, no published SAR study has identified 4-aminoquinaldine (lacking the 8-methoxy group) or 4-amino-8-methoxyquinoline (lacking the 2-methyl group) as capable of supporting comparable Nur77 modulator activity in the same assay systems.

Essential Moiety for Nur77
Cross-study comparable
KD 2.25–4.10 μM; IC₅₀ < 3.78 μM (HCC lines)
Supports scaffold requirement for target engagement.
Comparators lack equivalent reported binding data.
Nur77 modulator hepatocellular carcinoma medicinal chemistry scaffold

Physicochemical Differentiation: 8-Methoxy Substitution

Direct comparison of experimentally measured and computed physicochemical properties reveals that the 8-methoxy substituent on 4-amino-8-methoxy-2-methylquinoline produces a profound shift in thermal behaviour relative to its closest des-methoxy analog, 4-aminoquinaldine (2-methylquinolin-4-amine, CAS 6628-04-2). The target compound exhibits a melting point of 233 °C versus 162–166 °C for 4-aminoquinaldine, a difference of approximately +67 °C [1]. The boiling point is correspondingly elevated: 366 °C (predicted) vs. 333 °C (measured) for 4-aminoquinaldine [1]. Computed lipophilicity (XLogP3) of 1.9 for the target compound versus a measured log P of 1.77 for 4-aminoquinaldine indicates a modest but real increase in lipophilicity attributable to the methoxy group [1]. Density also increases: 1.181 g/cm³ (predicted) vs. 1.1606 g/cm³ (estimated) [1]. These differences are consequential for solubility, formulation, and solid-state handling during synthesis.

Thermal & Lipophilic Shift
Head-to-head
Δ mp +67 °C; Δ logP +0.13 vs. 4-aminoquinaldine
8-Methoxy group alters purification and solubility profile.
Thermal data from PubChem and ChemicalBook.
physicochemical property thermal analysis lipophilicity building block selection

Regioisomeric Impact: 4-Amino vs. 5-Amino Substitution

The regioisomer 8-methoxy-2-methylquinolin-5-amine (CAS 82450-28-0) shares the identical molecular formula (C₁₁H₁₂N₂O) and molecular weight (188.23 g/mol) but differs in the position of the primary amine: position 5 versus position 4 in the target compound [1]. This positional isomerism fundamentally alters the electronic environment of the amino group and its nucleophilic reactivity. The target compound's 4-amino group benefits from conjugation with the quinoline ring nitrogen at position 1 (para-relationship), enhancing its nucleophilicity for downstream coupling reactions such as the Buchwald-Hartwig amination used to construct the 5-((8-methoxy-2-methylquinolin-4-yl)amino)-1H-indole core in the published Nur77 modulator series [2][3]. The 5-amino isomer places the amine in a meta-relationship to the ring nitrogen, altering both its pKa and its reactivity profile. No published medicinal chemistry campaign has employed the 5-amino regioisomer as a building block for bioactive molecule synthesis in a comparable target family [1].

Regioisomeric Impact
Class-level inference
5-NH₂ alters electronic character vs. 4-NH₂ (para to N1)
Nucleophilic reactivity context may differ; coupling route not validated.
No quantitative reactivity ratio available.
regioisomer amino position derivatisation quinoline scaffold

2-Methyl Substitution: Lipophilicity and Steric Profile

Comparison with 4-amino-8-methoxyquinoline (CAS 220844-65-5), which lacks the 2-methyl group, reveals that the 2-methyl substituent contributes meaningfully to the physicochemical profile. The target compound (MW 188.23) is 14 Da heavier than 4-amino-8-methoxyquinoline (MW 174.20) [1][2]. The computed XLogP3 of 1.9 for the target compound exceeds the log P range of 1.4–1.7 reported for 4-amino-8-methoxyquinoline [1]. This lipophilicity increment, combined with the steric effect of the 2-methyl group, may influence membrane permeability and target binding interactions when the scaffold is incorporated into larger bioactive molecules. Notably, 4-amino-8-methoxyquinoline has been crystallographically characterised in complex with human Apoptosis-Inducing Factor (AIF; PDB: 8D3O), demonstrating that the 8-methoxy-4-aminoquinoline core can engage protein targets [3]. However, the 2-methyl group in the target compound further restricts conformational freedom around the C2 position, which was identified as relevant to the SAR for Nur77 modulation in the Li et al. studies [4].

2-Methyl Contribution
Cross-study comparable
Δ MW +14 Da; Δ logP +0.2–0.5 vs. des-methyl analog
Steric and lipophilic effect may support permeability optimization.
Des-methyl analog co-crystallized with AIF (PDB: 8D3O).
methyl substitution lipophilicity steric effect SAR

Multi-Vendor Availability and Purity Assurance

4-Amino-8-methoxy-2-methylquinoline is stocked by multiple independent suppliers with documented purity certifications, providing procurement redundancy that is unavailable for less common analogs. Apollo Scientific (UK) supplies the compound at ≥95% purity (Catalogue OR307958) at £44 for 250 mg and £131 for 1 g . CymitQuimica (Spain) offers the compound at 99.0% purity by HPLC (typical batch COA value) at €172 for 250 mg and €384 for 1 g . Aladdin Scientific (China) stocks the compound at 98% purity at $69.90 for 100 mg and $478.90 for 1 g . Santa Cruz Biotechnology lists the compound at >95% purity . By comparison, the 5-chloro analog (5-chloro-8-methoxy-2-methylquinolin-4-amine, CAS 1189106-72-6) is available from fewer suppliers, and the 5-amino regioisomer (CAS 82450-28-0) is predominantly available through custom synthesis channels, creating lead-time uncertainty . The target compound's multi-vendor status translates into competitive pricing and shorter procurement cycles for academic and industrial laboratories.

Multi-Vendor Availability
Data to verify
≥4 vendors; 95–99% HPLC; 250 mg–1 g stock
Supply chain redundancy and batch-certified purity reported.
Source review: catalogue data; verify current stock.
purity specification commercial availability batch consistency procurement

4-Amino-8-methoxy-2-methylquinoline: High-Confidence Applications


Nur77-Targeted Anticancer Hit-to-Lead Program

Medicinal chemistry teams pursuing Nur77 (NR4A1) as a therapeutic target for hepatocellular carcinoma can directly adopt this building block based on the 2020 and 2021 Li et al. publications, which demonstrated that 4-amino-8-methoxy-2-methylquinoline is the optimal starting material for constructing 5-((8-methoxy-2-methylquinolin-4-yl)amino)-1H-indole-2-carbohydrazide derivatives. The lead compound 10g achieved a KD of 3.58 ± 0.16 μM for Nur77 binding and in vivo tumor growth inhibition in a HepG2 xenograft model [1]. The follow-up compound 10E exhibited KD values of 2.25–4.10 μM and IC₅₀ < 3.78 μM [2]. Using the 4-aminoquinaldine analog (lacking 8-OCH₃) or the 5-amino regioisomer would require de novo SAR exploration and forfeit the literature-validated synthetic route [1][2].

Structure-Based Design with 8-Methoxy-4-Aminoquinoline Core

The crystallographic precedent of 4-amino-8-methoxyquinoline bound to human Apoptosis-Inducing Factor (AIF; PDB: 8D3O) establishes that the 8-methoxy-4-aminoquinoline pharmacophore can engage protein targets in a structurally characterised binding mode [3]. When combined with the 2-methyl group present in the target compound—which increases lipophilicity (XLogP3 1.9 vs. log P ~1.4–1.7 for the des-methyl analog) and provides additional van der Waals contact surface—structure-based design efforts can rationally exploit the full substitution pattern for affinity optimisation [4].

Multi-Gram Scale-Up for Preclinical Candidates

For CROs and pharmaceutical R&D groups synthesising preclinical candidates, the target compound's multi-vendor availability—with documented purity from 95% to 99% (HPLC) and stocking at scales up to 1 g from Apollo Scientific, CymitQuimica, and Aladdin Scientific—provides the supply chain redundancy necessary for uninterrupted scale-up campaigns . The 67 °C higher melting point relative to 4-aminoquinaldine (233 °C vs. 162–166 °C) also facilitates simpler purification by recrystallisation at larger scales .

Medicinal Chemistry Education and Training

The compound serves as an instructive model substrate for teaching regioselective amination, nucleophilic aromatic substitution, and heterocyclic derivatisation in academic and industrial training laboratories. Its well-defined physicochemical profile (MW 188.23, mp 233 °C, XLogP3 1.9), combined with the availability of detailed literature procedures for its conversion into biologically active derivatives, makes it a preferred choice for hands-on medicinal chemistry coursework where reproducibility and literature support are essential [1][2].

Application
Selection Property
Validation Focus
Nur77 modulator hit-to-lead
Literature-validated quinoline scaffold
Target engagement and antiproliferative endpoint review
Structure-based design
Co-crystallization precedent with AIF
Binding-mode interpretation and affinity optimization
Preclinical scale-up
Multi-vendor stock and thermal stability
Recrystallization and supply-chain continuity
Medicinal chemistry training
Defined physicochemical and literature procedures
Reproducibility and regioselective coupling demonstration

Technical Documentation Hub

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